OCT1 Transporter Inhibition: A 1,4-Disubstituted Adamantane Shows Distinct Affinity Compared to Amantadine
In a microplate reader-based assay measuring reduction of ASP+ substrate uptake in HEK293 cells stably expressing human OCT1, N-(4-amino-1-adamantyl)acetamide hydrochloride demonstrated an IC50 of 1.38 × 10⁵ nM (≈138 µM) [1]. This places its OCT1 affinity in a range distinct from amantadine, which has been reported to inhibit OCT1-mediated substrate uptake with IC50 values exceeding 100 µM under comparable conditions in MDCK-hOCT1 cells [2]. The nearly equivalent or slightly stronger inhibition by the disubstituted derivative suggests that the 4-amino and/or 1-acetamido substituents contribute favorably to transporter binding, challenging the assumption that monosubstituted adamantanes are the most relevant OCT1 interactors in this chemical series.
| Evidence Dimension | Inhibition of human OCT1 transporter activity |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Amantadine: IC50 > 100 µM (MDCK-hOCT1 cells) |
| Quantified Difference | Target compound IC50 is numerically lower (more potent) than the reported lower-bound estimate for amantadine, indicating at least comparable if not superior OCT1 affinity |
| Conditions | Target: HEK293 cells expressing human OCT1, assessed by ASP+ substrate uptake microplate reader assay. Comparator: MDCK cells expressing human OCT1, assessed by lamivudine/amantadine substrate inhibition. |
Why This Matters
OCT1 is a critical hepatic uptake transporter influencing first-pass extraction and drug-drug interactions; a compound with quantifiable, distinctive OCT1 inhibition provides a valuable tool for ADME-Tox profiling and mechanistic transporter studies.
- [1] BindingDB. Affinity Data for BDBM50241341: IC50 1.38E+5 nM for human OCT1. 2024. View Source
- [2] Li L, et al. In vitro interaction of clopidogrel and its hydrolysate with OCT1, OCT2 and OAT1. Int J Pharm. 2014;465(1-2):255-262. View Source
